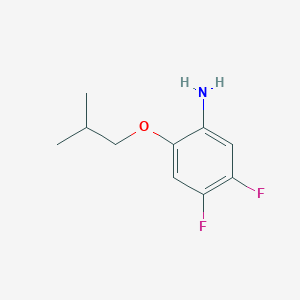
4,5-Difluoro-2-(2-methylpropoxy)aniline
Overview
Description
4,5-Difluoro-2-(2-methylpropoxy)aniline is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol1.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of 4,5-Difluoro-2-(2-methylpropoxy)aniline. However, similar compounds such as 2,3-Difluoroaniline are synthesized using a reaction mixture of 1,2-dibromo-4,5-difluoro-3-nitrobenzene, 10% Pd/C, and triethylamine2.Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-(2-methylpropoxy)aniline consists of a benzene ring with two fluorine atoms and an aniline group attached to it. The aniline group further has a methylpropoxy group attached to it1.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving 4,5-Difluoro-2-(2-methylpropoxy)aniline. However, similar compounds such as 2,3-Difluoroaniline undergo reactions under certain conditions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Difluoro-2-(2-methylpropoxy)aniline are not specifically mentioned in the available resources.Scientific Research Applications
Protonation and Deprotonation Studies
Research has explored the protonation and deprotonation behaviors of amido and aniline complexes, revealing insights into their chemical reactivity and stability. For instance, the study on the protonation of Os(IV) amido complex to yield an aniline complex highlighted the inertness of the complex to protonation and electrophilic attack at nitrogen, attributed to partial metal-nitrogen pi bonding and the oxidizing nature of the metal center (Soper, J., Bennett, B., Lovell, S., & Mayer, J. M., 2001).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, including difluoroboron dipyrromethene dyes and difluoroacetylated anilines, showcases the utility of fluorinated anilines in creating compounds with unique optical and electronic properties. These studies demonstrate the role of fluorinated anilines in synthesizing novel materials for applications in optics and electronics (Qin, W., Leen, V., Dehaen, W., & others, 2009).
Polymer Chemistry
In polymer chemistry, anilines, including fluorinated derivatives, have been used to synthesize polymers with specific properties. For example, the chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid produced soluble interpolyelectrolyte complexes with high proton and electrical conductivity, showcasing the potential for applications in energy storage and conversion (Boeva, Z. A., & Sergeyev, V., 2014).
Fluorescence Studies
Fluorescence quenching studies of boronic acid derivatives by aniline in various solvents have provided insights into the mechanisms of fluorescence quenching, including static quenching and diffusion-limited reactions. These studies contribute to understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing and molecular recognition (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).
Safety And Hazards
The safety and hazards associated with 4,5-Difluoro-2-(2-methylpropoxy)aniline are not available in the current literature.
Future Directions
The future directions for the research and application of 4,5-Difluoro-2-(2-methylpropoxy)aniline are not specified in the available resources.
Relevant Papers
Unfortunately, there are no specific papers available that discuss 4,5-Difluoro-2-(2-methylpropoxy)aniline134.
properties
IUPAC Name |
4,5-difluoro-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6H,5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPORTNEGHZKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(2-methylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)
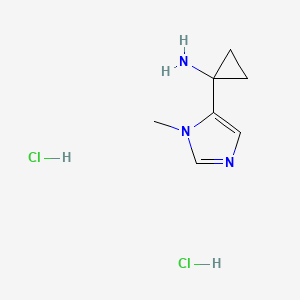
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)
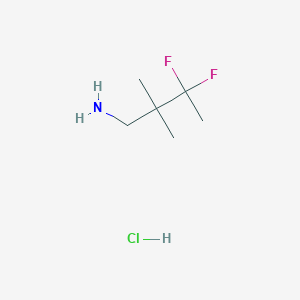
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
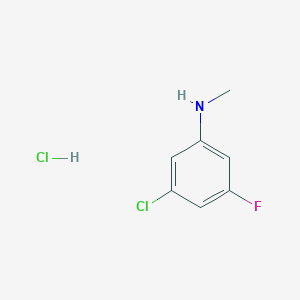
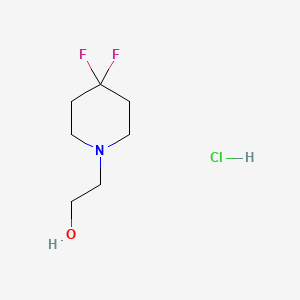
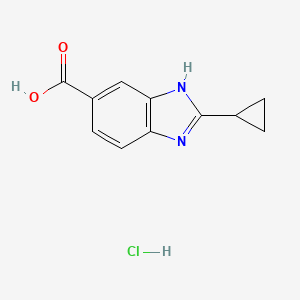
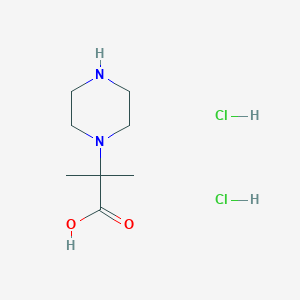
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
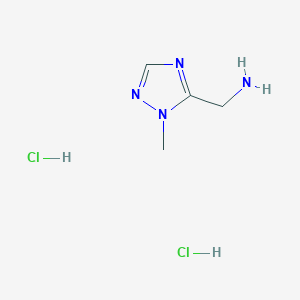
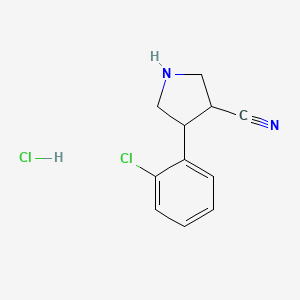
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)